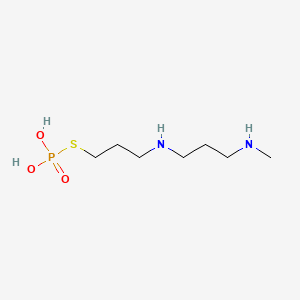
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid
Übersicht
Beschreibung
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid is an organophosphorus compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiophosphorate group, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid typically involves the reaction of methylamine with propylamine and thiophosphoryl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
CH3NH2+C3H7NH2+PSCl3→CH3NHC3H7NHPSCl2+HCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and continuous monitoring of the reaction progress are essential to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different phosphorothioate derivatives.
Substitution: The thiophosphorate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphorothioate oxides, while substitution can produce various substituted thiophosphorates.
Wissenschaftliche Forschungsanwendungen
3-(3-methylaminopropylamino)propylsulfanylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the production of pesticides, flame retardants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thiophosphorate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- Dimethylaminopropylaminopropylthiophosphorate
- Ethylaminopropylaminopropylthiophosphorate
- Propylaminopropylaminopropylthiophosphorate
Comparison: 3-(3-methylaminopropylamino)propylsulfanylphosphonic acid is unique due to its specific combination of methyl and propyl groups attached to the thiophosphorate moiety. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the presence of the methyl group can influence the compound’s solubility, stability, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
82147-31-7 |
|---|---|
Molekularformel |
C7H19N2O3PS |
Molekulargewicht |
242.28 g/mol |
IUPAC-Name |
3-[3-(methylamino)propylamino]propylsulfanylphosphonic acid |
InChI |
InChI=1S/C7H19N2O3PS/c1-8-4-2-5-9-6-3-7-14-13(10,11)12/h8-9H,2-7H2,1H3,(H2,10,11,12) |
InChI-Schlüssel |
RJCFTKZFLQWQQX-UHFFFAOYSA-N |
SMILES |
CNCCCNCCCSP(=O)(O)O |
Kanonische SMILES |
CNCCCNCCCSP(=O)(O)O |
Aussehen |
Solid powder |
Key on ui other cas no. |
82147-31-7 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
methylaminopropylaminopropylthiophosphorate WR 151327 WR-151327 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















